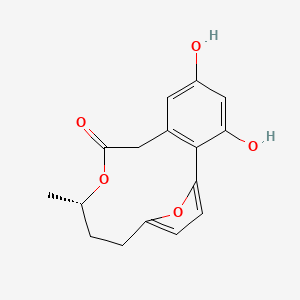

(S)-(+)-Citreofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-(+)-Citreofuran, also known as this compound, is a useful research compound. Its molecular formula is C16H16O5 and its molecular weight is 288.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioactivity and Therapeutic Potential

(S)-(+)-Citreofuran has demonstrated significant bioactive properties, making it a candidate for various therapeutic applications:

- Inhibition of Enzymes : Research indicates that this compound exhibits potent inhibitory effects on pancreatic lipase, an enzyme critical for triglyceride digestion. The reported IC50 value is 4.73 μmol/L, suggesting its potential as a therapeutic agent in obesity management .

- Anticancer Activity : In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines, including KB, BC1, and NCI-H187, with IC50 values ranging from 9.65 to 12.67 μg/mL . Additionally, it has been noted for its ability to cleave double-stranded DNA under oxidative conditions, further supporting its role as a potential anticancer agent .

- Mineralocorticoid Receptor Antagonism : The compound has also been identified as a novel non-steroidal mineralocorticoid receptor antagonist with an IC50 of 8.93 μmol/L, indicating its potential use in treating hypertension and cardiovascular diseases .

Synthetic Methodologies

The synthesis of this compound has been achieved through various innovative chemical processes:

- Ring Closing Alkyne Metathesis : A notable synthetic route involves ring-closing alkyne metathesis (RCAM), which effectively constructs the complex structure of this compound from simpler precursors. This method has been detailed in several studies, showcasing its efficiency in producing this compound with high yields .

- Total Synthesis Approaches : Research by Fürstner et al. outlines a concise total synthesis strategy for this compound that includes key steps such as the elaboration of orsellinic acid methyl ester and subsequent transformations leading to the final product . The synthesis not only highlights the chemical ingenuity involved but also serves as a template for generating related bioactive compounds.

Case Studies

Several case studies illustrate the application of this compound in research and development:

- Antitumor Activity Evaluation : In a study examining the cytotoxicity of various natural products, this compound was tested against multiple cancer cell lines, demonstrating significant antitumor activity that warrants further investigation into its mechanisms of action and potential clinical applications .

- Chemical Biology Applications : The compound's ability to interact with biological macromolecules makes it a valuable tool in chemical biology. Its role in modulating enzyme activity and influencing cellular pathways positions it as a candidate for drug development aimed at various diseases .

Summary Table of Key Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Enzyme Inhibition | Pancreatic lipase inhibitor | IC50 = 4.73 μmol/L |

| Anticancer Activity | Cytotoxicity against cancer cell lines | IC50 values range from 9.65 to 12.67 μg/mL |

| Mineralocorticoid Activity | Non-steroidal MR antagonist | IC50 = 8.93 μmol/L |

| Synthetic Methodology | Ring Closing Alkyne Metathesis | Efficient synthesis route established |

Propriétés

Formule moléculaire |

C16H16O5 |

|---|---|

Poids moléculaire |

288.29 g/mol |

Nom IUPAC |

(11S)-3,5-dihydroxy-11-methyl-10,17-dioxatricyclo[12.2.1.02,7]heptadeca-1(16),2(7),3,5,14-pentaen-9-one |

InChI |

InChI=1S/C16H16O5/c1-9-2-3-12-4-5-14(21-12)16-10(7-15(19)20-9)6-11(17)8-13(16)18/h4-6,8-9,17-18H,2-3,7H2,1H3/t9-/m0/s1 |

Clé InChI |

AISOVTODKSJNIH-VIFPVBQESA-N |

SMILES isomérique |

C[C@H]1CCC2=CC=C(O2)C3=C(CC(=O)O1)C=C(C=C3O)O |

SMILES canonique |

CC1CCC2=CC=C(O2)C3=C(CC(=O)O1)C=C(C=C3O)O |

Synonymes |

(s)-(+)-citreofuran citreofuran |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.